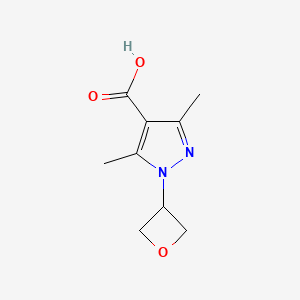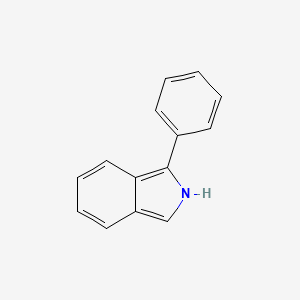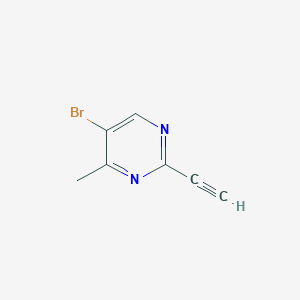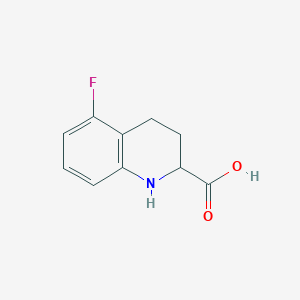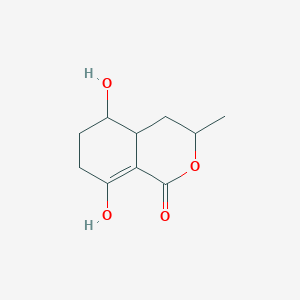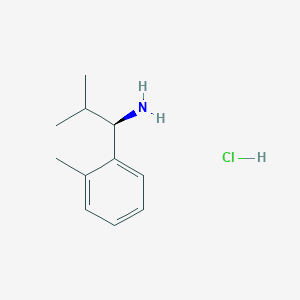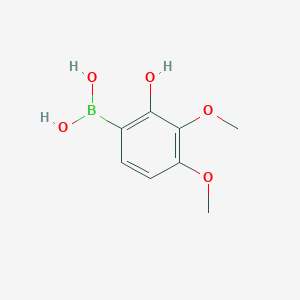
2-(Difluoromethyl)-3-methylnaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethyl)-3-methylnaphthalene is an organic compound that belongs to the class of naphthalenes, which are polycyclic aromatic hydrocarbons This compound is characterized by the presence of a difluoromethyl group (-CF2H) and a methyl group (-CH3) attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of naphthalene derivatives using difluoromethylating agents such as TMSCF2H (trimethylsilyl difluoromethyl) under metal-free conditions . This reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent, such as acetonitrile, at elevated temperatures.
Industrial Production Methods
Industrial production of 2-(Difluoromethyl)-3-methylnaphthalene may involve large-scale difluoromethylation processes using similar reagents and conditions as in laboratory synthesis. The scalability of these reactions is crucial for producing sufficient quantities of the compound for various applications. Advanced techniques, such as continuous flow reactors, may be employed to enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-3-methylnaphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups into the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: 3-Methylnaphthalene
Substitution: Various substituted naphthalenes depending on the reagent used.
Scientific Research Applications
2-(Difluoromethyl)-3-methylnaphthalene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to the unique properties imparted by the difluoromethyl group.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-3-methylnaphthalene involves its interaction with molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity to these targets by forming strong hydrogen bonds and increasing lipophilicity. This can lead to modulation of biological pathways and exertion of specific effects, such as inhibition or activation of enzymatic activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)-3-methylnaphthalene
- 2-(Fluoromethyl)-3-methylnaphthalene
- 2-(Chloromethyl)-3-methylnaphthalene
Uniqueness
2-(Difluoromethyl)-3-methylnaphthalene is unique due to the presence of the difluoromethyl group, which imparts distinct properties such as increased metabolic stability, enhanced lipophilicity, and the ability to form strong hydrogen bonds. These characteristics make it a valuable compound for various applications, particularly in the pharmaceutical and materials science fields .
Properties
Molecular Formula |
C12H10F2 |
|---|---|
Molecular Weight |
192.20 g/mol |
IUPAC Name |
2-(difluoromethyl)-3-methylnaphthalene |
InChI |
InChI=1S/C12H10F2/c1-8-6-9-4-2-3-5-10(9)7-11(8)12(13)14/h2-7,12H,1H3 |
InChI Key |
WSTDGDCQJAHETE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC=C2C=C1C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




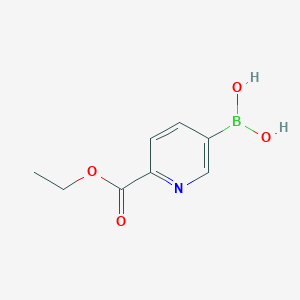
![6,12-Diazadispiro[4.1.4.2]tridecan-13-one](/img/structure/B11902341.png)
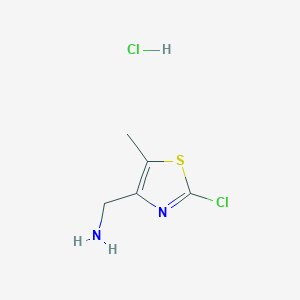
![2-Butyl-3-oxa-1-azaspiro[4.4]non-1-en-4-one](/img/structure/B11902360.png)
